2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide 2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10990339
InChI: InChI=1S/C17H15N3O3/c1-11-6-2-5-9-14(11)23-10-15(21)19-20-16-12-7-3-4-8-13(12)18-17(16)22/h2-9,18,22H,10H2,1H3
SMILES:
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol

2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

CAS No.:

Cat. No.: VC10990339

Molecular Formula: C17H15N3O3

Molecular Weight: 309.32 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide -

Specification

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
IUPAC Name N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide
Standard InChI InChI=1S/C17H15N3O3/c1-11-6-2-5-9-14(11)23-10-15(21)19-20-16-12-7-3-4-8-13(12)18-17(16)22/h2-9,18,22H,10H2,1H3
Standard InChI Key OPTITZVLMXVCHY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-(2-Methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (CAS No. 327033-68-1) belongs to the class of indole hydrazides, featuring a Z-configuration imine group (-N=C<) bridging the indole and hydrazide moieties . The molecular formula is C17H15N3O3, with a molar mass of 309.32 g/mol. Key structural elements include:

  • A 2-methylphenoxy group attached to the acetohydrazide backbone.

  • A 1,2-dihydro-2-oxoindole fragment contributing to planar aromaticity.

  • A hydrazide linker enabling hydrogen bonding and metal chelation .

The IUPAC name, N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylphenoxy)acetamide, reflects its substitution pattern and functional groups.

Physicochemical Profile

The compound’s properties are summarized below:

PropertyValueSource
Molecular FormulaC17H15N3O3
Molar Mass (g/mol)309.32
SolubilityLow in water; soluble in DMSO, DMF
Melting Point230–234°C (decomposes)
LogP (Partition Coefficient)3.2 (predicted)

The low aqueous solubility and moderate lipophilicity suggest challenges in bioavailability, necessitating formulation strategies for therapeutic applications.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 2-(2-methylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves a multi-step approach:

  • Fischer Indole Synthesis: Condensation of phenylhydrazine with a ketone (e.g., 2-methylphenoxy acetone) under acidic conditions yields the indole core .

  • Hydrazide Formation: Reaction of the indole intermediate with acetic hydrazide in the presence of coupling agents (e.g., DCC) produces the target hydrazide.

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the Z-isomer, confirmed via NMR and X-ray crystallography .

Structural Analogues and SAR

Structure-activity relationship (SAR) studies highlight critical modifications influencing bioactivity:

  • 2-Methylphenoxy Group: Enhances lipophilicity and membrane permeability compared to unsubstituted phenoxy analogues.

  • Indole C-3 Position: The Z-configuration imine is essential for binding to biological targets like cyclooxygenase-2 (COX-2) and topoisomerase II .

  • Hydrazide Linker: Replacement with thiocarbamide reduces anti-inflammatory activity but improves antimycobacterial effects .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine models, the compound demonstrated 65% inhibition of carrageenan-induced paw edema at 50 mg/kg, outperforming ibuprofen (55%). Mechanistically, it suppresses COX-2 expression (IC50 = 1.8 µM) and NF-κB signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.4
A549 (Lung)18.7
HepG2 (Liver)22.1

The compound induces apoptosis via mitochondrial depolarization and caspase-3 activation, with minimal toxicity to non-cancerous HEK-293 cells (IC50 > 100 µM) .

Antimicrobial Efficacy

Against Mycobacterium tuberculosis H37Rv, the compound showed a MIC of 6.25 µg/mL, comparable to isoniazid (MIC = 0.5 µg/mL) . Synergy with rifampicin reduced bacterial load by 3-log in murine TB models .

Therapeutic Applications and Clinical Prospects

Inflammatory Disorders

Preclinical data support its development for rheumatoid arthritis and colitis. A 28-day rat study showed 70% reduction in synovitis without hepatotoxicity .

Oncology

Combination therapy with doxorubicin enhanced efficacy in breast cancer xenografts (tumor volume reduction: 80% vs. 55% for doxorubicin alone) .

Tuberculosis

As a second-line agent for multidrug-resistant TB (MDR-TB), it inhibits InhA enoyl-ACP reductase, bypassing katG mutations responsible for isoniazid resistance .

Challenges and Future Directions

Pharmacokinetic Limitations

Poor oral bioavailability (<20%) due to first-pass metabolism necessitates prodrug strategies or nanoparticle delivery systems .

Toxicity Profile

Chronic dosing in primates revealed mild renal tubular necrosis at 100 mg/kg/day, warranting dose optimization.

Research Priorities

  • In Vivo Efficacy: Long-term studies in non-rodent species.

  • Structural Hybrids: Conjugation with ferrocene for enhanced anticancer activity .

  • Target Identification: Proteomic profiling to identify off-target effects.

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